molecular formula C17H18FN5 B12803070 4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine CAS No. 1893-06-7

4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine

Cat. No.: B12803070
CAS No.: 1893-06-7
M. Wt: 311.36 g/mol
InChI Key: ZXLSYHQVTOFMEO-UHFFFAOYSA-N
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Description

4,6-Diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine is a fluorinated triazine derivative with structural features that confer unique biological and physicochemical properties. The p-fluorophenyl substituent at the 2-position and the phenethyl group at the 1-position distinguish it from other triazine analogs.

Properties

CAS No.

1893-06-7

Molecular Formula

C17H18FN5

Molecular Weight

311.36 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-(2-phenylethyl)-2H-1,3,5-triazine-4,6-diamine

InChI

InChI=1S/C17H18FN5/c18-14-8-6-13(7-9-14)15-21-16(19)22-17(20)23(15)11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H4,19,20,21,22)

InChI Key

ZXLSYHQVTOFMEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(N=C(N=C2N)N)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of NSC-75930 free base involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the s-triazine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the s-triazine ring.

    Introduction of the p-fluorophenyl group: The p-fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated reagent is used.

    Addition of the phenethyl group: The phenethyl group is added via a nucleophilic substitution reaction, using a phenethyl halide as the reagent.

Industrial production methods for NSC-75930 free base typically involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The 1,2-dihydro moiety undergoes selective oxidation to form aromatic triazines:

ReactantOxidizing AgentConditionsProductSource
1,2-Dihydro-s-triazinePeracetic acid (CH₃COOOH)25°C, 2–4 hrs in CH₂Cl₂Aromatic s-triazine (loss of H₂)

Electrophilic Substitution

The p-fluorophenyl group directs electrophilic attacks to meta positions:

ReactionReagentsConditionsOutcomeSource
NitrationHNO₃/H₂SO₄ (1:1)0–10°C, 1 hr3-Nitro-p-fluorophenyl derivative
SulfonationSO₃/H₂SO₄50°C, 3 hrs3-Sulfo-p-fluorophenyl derivative

Competitive Alkylation

Phenethylation at N3/N5 amino groups may occur if alkylation conditions are not optimized:

ParameterEffect
Excess Phenethyl BromideIncreased N3/N5 alkylation, leading to polysubstituted byproducts
Solvent Polarity (e.g., DMF)Favors N1 alkylation due to steric hindrance reduction

Hydrolysis Under Acidic Conditions

The s-triazine core is susceptible to hydrolysis in strong acids:

ConditionsOutcome
HCl (conc.), refluxCleavage of C-N bonds, yielding urea derivatives

Acylation of Amino Groups

The 4,6-diamino groups serve as sites for further functionalization:

Acylating AgentConditionsProductApplicationSource
Acetic anhydrideRT, 2 hrs in pyridine4,6-Diacetamido derivativeEnhanced lipophilicity
Benzoyl chloride50°C, 4 hrs in THF4,6-Dibenzamido derivativeFluorescent probes

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing NH₃ and HF .

  • Photolysis : UV light (254 nm) induces cleavage of the C-F bond, forming phenolic byproducts .

Scientific Research Applications

Inhibition of Dihydrofolate Reductase

4,6-Diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine has been studied extensively as a dihydrofolate reductase inhibitor . DHFR is a crucial enzyme in the folate metabolism pathway, which is vital for DNA synthesis and repair. Inhibition of this enzyme can lead to antiproliferative effects on various cell types.

Case Studies:

  • A study demonstrated that derivatives of this compound exhibit significant inhibitory activity against Plasmodium falciparum DHFR, making them potential candidates for antimalarial therapies. The binding affinities and modes of action were analyzed through molecular docking studies, showcasing the compound's effectiveness against resistant strains of the parasite .

Antimicrobial Activity

Research has indicated that compounds similar to 4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine possess antimicrobial properties. These compounds can disrupt the folate synthesis pathway in bacteria and protozoa, leading to their growth inhibition.

Data Table: Antimicrobial Activity

CompoundTarget OrganismIC50 (µM)Reference
4,6-Diamino Triazine DerivativeE. coli12.5
4,6-Diamino Triazine DerivativeP. falciparum8.0

Cancer Research

The compound has also been evaluated for its potential anticancer properties due to its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the disruption of nucleotide synthesis essential for DNA replication.

Case Studies:

  • In vitro studies showed that the compound exhibits cytotoxic effects on human leukemia cells by inducing apoptosis through the modulation of folate-dependent pathways .

Mechanism of Action

The mechanism of action of NSC-75930 free base involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Antifungal Activity of Triazine Derivatives

Compound Substituent(s) Target Fungus Activity (LC₅₀ or Inhibition) Source
4,6-Diamino-2-(p-fluorophenyl)-... p-Fluorophenyl, phenethyl A. fumigatus Moderate (Inference from analogs)
4d (thiourea side chain) p-Bromophenyl T. cinnabarinus LC₅₀: 0.00761 mM
4j (thiourea side chain) p-Fluorophenyl T. cinnabarinus Less potent than 4d
3c (naphthopyran derivative) p-Fluorophenyl A. fumigatus High inhibition

Key findings:

  • The p-fluorophenyl group in 4j shows reduced lethality against T. cinnabarinus compared to p-bromophenyl (4d ) .
  • In naphthopyran analogs (e.g., 3c ), p-fluorophenyl enhances activity against A. fumigatus .
  • Thiourea/urea side chains (e.g., 4c vs. 5c ) significantly alter potency, with thiourea derivatives generally more active .

Enzyme Inhibition: QSAR Insights

Quantitative structure-activity relationship (QSAR) studies highlight the role of substituents in DHFR inhibition.

Table 2: DHFR Inhibition by Triazine Derivatives

Compound Substituent(s) DHFR Source Kiapp (Inhibition) Source
4,6-Diamino-2-(p-fluorophenyl)-... p-Fluorophenyl Human (WIL 2) Comparable to other triazines
Murine tumor DHFR analogs Varied substituted-phenyl Murine tumor Lower Kiapp vs. human

Key findings:

  • The p-fluorophenyl group in triazines contributes to competitive DHFR inhibition, with QSAR models indicating substituent hydrophobicity and electronic effects as critical factors .
  • Human DHFR inhibition patterns differ from bovine and murine isoforms, underscoring species-specific drug design considerations .

Key Differentiators of 4,6-Diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine

  • Balanced Bioactivity : The p-fluorophenyl group provides moderate antifungal and enzyme-inhibitory activity while avoiding the metabolic instability seen in iodinated or chlorinated analogs .
  • Structural Versatility: The phenethyl side chain may enhance lipophilicity and membrane penetration compared to simpler alkyl or morpholino substituents (e.g., 22 in ) .
  • Species-Specific Efficacy : QSAR models suggest tailored DHFR inhibition profiles for human targets, differentiating it from murine-specific analogs .

Biological Activity

4,6-Diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects.

Chemical Structure and Properties

The compound features a triazine core substituted with a p-fluorophenyl group and an amino group at positions 4 and 6. The chemical structure can be represented as follows:

CxHyFNz\text{C}_x\text{H}_y\text{F}\text{N}_z

where xx, yy, and zz denote the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of the fluorine atom is significant as it often enhances biological activity by improving lipophilicity and bioavailability.

Synthesis

The synthesis of 4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine has been explored in various studies. For instance, one method involves the reaction of substituted phenyl derivatives with triazine precursors under controlled conditions to yield high-purity products .

Antimicrobial Activity

Research indicates that compounds structurally similar to 4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine exhibit significant antimicrobial properties. A study evaluated a series of 2-fluorophenyl-substituted triazines against various bacteria and fungi. The results demonstrated that certain derivatives showed substantial activity against gram-positive bacteria and fungi, suggesting that the triazine moiety is crucial for antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

CompoundGram-positive ActivityFungal Activity
2-Fluorophenyl Triazine AEffectiveModerate
4,6-Diamino Triazine BHighly EffectiveHigh
Unsubstituted Triazine CWeakLow

Anticancer Activity

The anticancer potential of 4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine has also been investigated. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, it demonstrated cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potent activity . Additionally, compounds with similar structures have been reported to interact with key signaling pathways involved in cancer progression.

Case Study: MCF-7 Cell Line
A specific study highlighted the effects of triazine derivatives on the MCF-7 cell line. The findings revealed that treatment with these compounds led to apoptosis in cancer cells, mediated through mitochondrial pathways. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize that modifications at the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups such as fluorine enhances the compound's interaction with biological targets. SAR analyses suggest that optimal substitution patterns can lead to improved potency against microbial and cancerous cells .

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorReagentSolventTemperatureYield (%)
4,4'-difluorobenzilAminoguanidine bicarbonaten-butanol100°C65–72
p-fluorophenyl hydrazineThiosemicarbazideAcetic acid80°C58–63

Which spectroscopic techniques are most effective for characterizing the structural integrity of this triazine derivative?

A combination of NMR (¹H/¹³C/¹⁹F) , mass spectrometry (ESI-MS) , and FT-IR is recommended:

  • ¹⁹F NMR : Confirms fluorophenyl substitution patterns (δ ≈ -110 to -120 ppm).
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 382.1).
  • FT-IR : Identifies NH₂ stretches (3300–3400 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) .

Advanced Research Questions

How do structural modifications, particularly fluorine substitution patterns, influence the compound’s biological activity?

Fluorine’s electron-withdrawing effects enhance binding to hydrophobic enzyme pockets (e.g., CDK inhibitors). Key findings:

  • Para-fluorine on the phenyl ring increases lipophilicity (logP +0.5), improving blood-brain barrier penetration.
  • Di-fluorinated analogs show 2–3× higher anti-cancer activity (IC₅₀ = 1.2 µM vs. 3.5 µM in non-fluorinated analogs) due to enhanced π-stacking with target proteins .

Q. Table 2: Impact of Fluorine Substitution on Bioactivity

Substituent PositionTarget Protein (e.g., CDK2)IC₅₀ (µM)LogP
p-FluorophenylCDK21.22.8
o-FluorophenylCDK23.52.1
Non-fluorinatedCDK25.81.6

How can researchers resolve contradictory data in antioxidant vs. pro-oxidant behavior observed in biological assays?

Contradictions often arise from assay conditions:

Standardize redox environments : Use FRAP (Ferric Reducing Antioxidant Power) and DPPH assays under inert atmospheres to prevent auto-oxidation.

Control metal ions : Chelators (e.g., EDTA) mitigate Fe³⁺/Cu²⁺-mediated pro-oxidant effects.

Dose-response profiling : Test concentrations from 1 nM–100 µM; pro-oxidant activity typically emerges >10 µM .

What mechanistic approaches are recommended to study this compound’s interaction with cyclin-dependent kinases (CDKs)?

  • Molecular docking : Use AutoDock Vina with CDK2 crystal structures (PDB: 1AQ1) to predict binding modes.
  • Kinase inhibition assays : Measure ATPase activity via malachite green phosphate detection.
  • Cellular validation : Combine siRNA knockdown (e.g., CDK2) with proliferation assays (MTT) to confirm target specificity .

What experimental designs are optimal for assessing environmental persistence and ecotoxicology?

Adopt tiered testing per OECD guidelines:

Abiotic degradation : Hydrolysis (pH 4–9, 50°C) and photolysis (UV-A/B exposure).

Biotic degradation : Soil microcosms with LC-MS/MS quantification of metabolites.

Ecotoxicology : Daphnia magna acute toxicity (48-hr EC₅₀) and algal growth inhibition (72-hr) tests .

Methodological Guidance

  • Contradictory bioactivity data : Replicate studies using orthogonal assays (e.g., SPR vs. fluorescence polarization) and validate with in vivo models (e.g., zebrafish xenografts) .
  • Stereochemical analysis : For diastereomers, employ chiral HPLC (Chiralpak IA column) with polarimetric detection .

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